molecular formula C17H14N2O2 B1228433 2-(6-cyano-2,2-dimethyl-2H-1-benzopyran-4-yl)pyridine N-oxide CAS No. 120280-37-7

2-(6-cyano-2,2-dimethyl-2H-1-benzopyran-4-yl)pyridine N-oxide

Cat. No.: B1228433
CAS No.: 120280-37-7
M. Wt: 278.30 g/mol
InChI Key: PQVILGHAVGQHRP-UHFFFAOYSA-N
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Properties

CAS No.

120280-37-7

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)chromene-6-carbonitrile

InChI

InChI=1S/C17H14N2O2/c1-17(2)10-14(15-5-3-4-8-19(15)20)13-9-12(11-18)6-7-16(13)21-17/h3-10H,1-2H3

InChI Key

PQVILGHAVGQHRP-UHFFFAOYSA-N

SMILES

CC1(C=C(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C

Canonical SMILES

CC1(C=C(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C

Synonyms

2-(6-cyano-2,2-dimethyl-2H-1-benzopyran-4-yl)pyridine-1-oxide
Ro 31-6930
Ro-31-6930

Origin of Product

United States

Synthesis routes and methods

Procedure details

406 mg of m-chloroperbenzoic acid were added to a solution of 524 mg of 2,2-dimethyl-4-(2-pyridyl)-2H-1-benzopyran-6-carbonitrile in 15 ml of dichloromethane at room temperature. After stirring at room temperature for 17 hours the solution was washed with sodium bicarbonate solution. The organic phase was dried over sodium sulphate and evaporated. The residue was chromatographed on silica gel using methanol/ethyl acetate (1:4) for the elution. There were obtained 240 mg of 2-(6-cyano-2,2-dimethyl-2H1-benzopyran-4-yl)pyridine N-oxide of melting point 187°-189° C. after recrystallization from ethyl acetate.
Quantity
406 mg
Type
reactant
Reaction Step One
Name
2,2-dimethyl-4-(2-pyridyl)-2H-1-benzopyran-6-carbonitrile
Quantity
524 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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